molecular formula C18H19N3O4S2 B2516717 N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060168-75-3

N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Katalognummer B2516717
CAS-Nummer: 1060168-75-3
Molekulargewicht: 405.49
InChI-Schlüssel: HCZNQLOTRBUOBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

BZML can be synthesized from the key precursor, N-(1H-benzofuran-2-yl)-1,3-thiazol-2-yl-carbonyl hydrazide dicyanide , which is coupled with 2-aminobenzofuran using diazotization in pyridine. Various secondary amines react with compound 2 in boiling ethanol to yield different acrylonitrile derivatives, including BZML .


Molecular Structure Analysis

The molecular structure of BZML consists of a piperidine ring with a thiazole and benzofuran moiety attached. The compound contains multiple double bonds and aromatic bonds, contributing to its overall stability and reactivity .


Chemical Reactions Analysis

BZML exhibits interesting behavior, such as its reaction with hydrazine hydrate to produce 4-(1H-benzofuran-2-yl)diazenyl-1H-pyrazole-3,5-diamine. Additionally, it reacts with ethyl cyanoacetate in the presence of ethanol and sodium ethoxide to form 4-amino-1-(1H-benzofuran-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile .

Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition Studies

One study focused on the metabolism and disposition of a closely related compound, SB-649868, an orexin 1 and 2 receptor antagonist potentially for treating insomnia. The study involved an open-label design with eight healthy male subjects and utilized high-performance liquid chromatography-mass spectrometry for metabolite profiling. The elimination of drug-related material was almost complete over a 9-day period, primarily via feces, with urinary excretion accounting for a smaller percentage. The study revealed the presence of slowly cleared metabolites, indicating extensive metabolism of the compound. Notably, an unusual hemiaminal metabolite resulting from the oxidation of the benzofuran ring was identified as a principal circulating component in plasma extracts. This suggests that derivatives like N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide might undergo similar metabolic pathways, highlighting their complex disposition in the human body (Renzulli et al., 2011).

Synthesis and Antimicrobial Activity

Another aspect of research on similar compounds involves their synthesis and biological activity. For instance, a study synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their antimicrobial activity. These compounds were prepared through a series of steps starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to various intermediates and finally the target compounds. The synthesized derivatives exhibited moderate to significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. This research indicates the broad utility of sulfonamide derivatives in addressing microbial resistance, which might extend to compounds like N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide (Khalid et al., 2016).

Antipsychotic and Enzyme Inhibition Studies

Further studies have explored the synthesis and evaluation of heterocyclic carboxamides, including those with structures similar to the compound , for potential antipsychotic agents. These compounds were tested for their ability to bind to various receptors and their efficacy in vivo, indicating the potential of such derivatives in psychiatric medication development (Norman et al., 1996).

Eigenschaften

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-27(23,24)21-8-4-6-13(10-21)17(22)20-18-19-14(11-26-18)16-9-12-5-2-3-7-15(12)25-16/h2-3,5,7,9,11,13H,4,6,8,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZNQLOTRBUOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.